GNE 2861 is a selective inhibitor of p21-activated kinase 4, a member of the p21-activated kinase family involved in various cellular processes, including cell proliferation, survival, and migration. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit tumor growth and restore sensitivity to certain chemotherapeutic agents.
GNE 2861 was developed by Genentech Inc. as part of a broader effort to create selective inhibitors targeting specific kinases. It belongs to the class of small-molecule inhibitors designed to interfere with the activity of p21-activated kinases, which play critical roles in oncogenic signaling pathways. The compound is classified as a type I inhibitor, which binds to the active form of the kinase.
The synthesis of GNE 2861 involves several steps that utilize advanced organic chemistry techniques. The process begins with the preparation of key intermediates through standard reactions such as acylation and cyclization.
Key methods include:
The synthetic route typically involves:
GNE 2861's molecular structure can be represented by its chemical formula, which reflects its complex arrangement of atoms and functional groups. The compound exhibits a unique three-dimensional configuration that is crucial for its interaction with p21-activated kinase 4.
Key structural data include:
The chemical reactions involved in the synthesis of GNE 2861 are characterized by:
Technical details include:
GNE 2861 exerts its pharmacological effects primarily through competitive inhibition of p21-activated kinase 4. By binding to the active site of the kinase, GNE 2861 prevents ATP from interacting with PAK4, thereby disrupting downstream signaling pathways that promote cancer cell survival and proliferation.
Key processes involved include:
GNE 2861 possesses several notable physical and chemical properties that influence its behavior in biological systems:
Relevant data from studies suggest that GNE 2861 has a Ki value (inhibition constant) of approximately 3.3 nmol/L against PAK4, indicating high potency.
GNE 2861 has significant implications in scientific research and potential clinical applications:
p21-activated kinases (PAKs) are serine/threonine kinases acting as critical signaling nodes downstream of Rho-family GTPases (Cdc42 and Rac). They regulate diverse cellular processes, including cytoskeletal reorganization, cell adhesion, motility, survival, and proliferation. PAKs achieve this by phosphorylating substrates involved in actin dynamics (e.g., LIMK1, cofilin) and gene transcription (e.g., β-catenin, ERα) [2] [6]. Their activity is tightly regulated through autoinhibitory domains and binding to GTPases. Dysregulation of PAK signaling is frequently observed in cancer, contributing to tumor invasion, metastasis, and therapeutic resistance. This establishes PAKs as attractive targets for anticancer drug development, with Group II PAKs (particularly PAK4) emerging as high-priority candidates due to their oncogenic roles and overexpression in solid tumors [6] [8] [10].
Table 1: Core Biochemical Properties of GNE-2861
Property | Value | Source/Context |
---|---|---|
Chemical Name | 1-[2-[1-(2-Amino-4-pyrimidinyl)-2-[(2-methoxyethyl)amino]-1H-benzimidazol-6-yl]ethynyl]cyclohexanol | [1] [4] [5] |
Molecular Formula | C~22~H~26~N~6~O~2~ | [1] [4] [5] |
Molecular Weight | 406.48 g/mol | [1] [4] [5] |
CAS Number | 1394121-05-1 | [1] [3] [5] |
Solubility (DMSO) | ~100 mg/mL (~246 mM) | [1] [7] |
Primary Targets (IC₅₀) | PAK4: 7.5 nM; PAK5: 36 nM; PAK6: 126 nM | [1] [4] [6] |
The PAK family is subdivided into Group I (PAK1-3) and Group II (PAK4-6). Group II PAKs share structural features like a C-terminal kinase domain and a GTPase-binding domain but exhibit key differences from Group I: they are not activated by GTPase-induced dimerization/disruption and possess distinct substrate specificities [2] [10]. Among Group II PAKs, PAK4 is the most extensively studied and exhibits widespread expression during development, becoming more restricted in adult tissues. PAK5 and PAK6 show more neuron-enriched expression patterns [6] [10]. Functionally, Group II PAKs, particularly PAK4, drive oncogenic phenotypes:
Table 2: Selectivity Profile of GNE-2861 Across PAK Family Members
PAK Isoform | Classification | IC₅₀ (nM) | Selectivity vs. PAK1 | Key Roles in Cancer |
---|---|---|---|---|
PAK4 | Group II | 7.5 | >870-fold | Transformation, invasion, migration, survival, ERα regulation, chemoresistance |
PAK5 | Group II | 36 | >870-fold | Migration, invasion, neuronal development |
PAK6 | Group II | 126 | >870-fold | Steroid receptor modulation (AR, potential ERα), migration |
PAK1 | Group I | >6500 | 1x (Reference) | Cell proliferation, survival, ERα phosphorylation (context-dependent) |
PAK4 stands out as a compelling therapeutic target in oncology for several interconnected reasons:
Table 3: Key Preclinical Findings Supporting GNE-2861's Role in Overcoming Tamoxifen Resistance
Experimental Model | Key Findings | Significance | Source |
---|---|---|---|
MCF-7 (ER+ Tamoxifen-Sensitive) | PAK4 overexpression decreased tamoxifen sensitivity (↑ IC₅₀ from ~7 μM to >14 μM). | Confirms PAK4 as a driver of tamoxifen resistance. | [2] [6] |
MCF-7/LCC2 (ER+ Tamoxifen-Resistant) | GNE-2861 restored tamoxifen sensitivity (↓ IC₅₀ from ~14 μM towards ~7 μM). | Demonstrates GNE-2861 can reverse acquired resistance. | [2] [6] [7] |
MCF-7 & MCF-7/LCC2 | GNE-2861 reduced ERα protein levels, inhibited ERα-Ser305 phosphorylation, suppressed ERα target gene expression. | Validates disruption of PAK4-ERα feedback loop as the mechanism for restoring sensitivity. | [2] [6] |
Clinical Breast Cancer Cohorts (Metabric, KMplot) | High PAK4 mRNA consistently correlated with poor survival in endocrine/tamoxifen-treated ER+ patients. | Provides clinical relevance for targeting PAK4 in resistant disease. | [2] [6] [8] |
Metastatic Patient-Derived Samples | PAK4 activity correlated with Cancer Stem Cell (CSC) activity in ER+ metastases. PAK4 inhibition abrogated CSC activity. | Links PAK4 to stemness and progression in resistant ER+ breast cancer. | [8] |
Table 4: Compound Synonyms
Synonym |
---|
GNE-2861 |
GNE 2861 |
GNE2861 |
CAS 1394121-05-1 |
1-[2-[1-(2-Amino-4-pyrimidinyl)-2-[(2-methoxyethyl)amino]-1H-benzimidazol-6-yl]ethynyl]cyclohexanol |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7